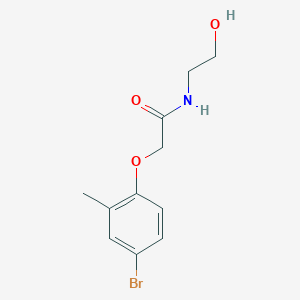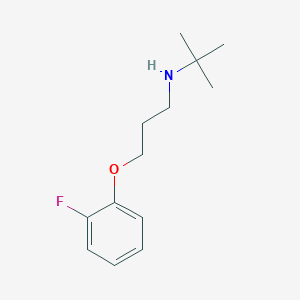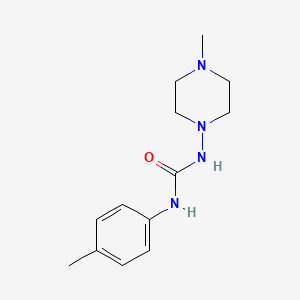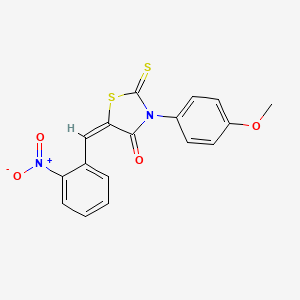
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone
Übersicht
Beschreibung
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone, also known as NPQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug development. NPQ belongs to the quinoline family and contains a nitro group, a phenyl group, and a pyrrolidine ring. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is not fully understood, but it has been suggested that the compound may exert its biological activity through the inhibition of various enzymes and proteins. For example, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by disrupting the parasite's mitochondrial function. Furthermore, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been reported to exhibit anti-inflammatory and analgesic activities in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for drug development. However, one limitation of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is that its mechanism of action is not fully understood, which may limit its therapeutic potential. Furthermore, the compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. This information could be used to design more potent and selective analogs of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone for drug development. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone in animal models and humans to determine its safety and efficacy. Furthermore, the potential use of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone as a fluorescent probe for the detection of metal ions in biological systems could be explored further.
Synthesemethoden
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been synthesized using several methods, including the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with 1-pyrrolidinecarboxaldehyde, followed by nitration of the resulting product with nitric acid. Another method involves the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with 1-pyrrolidinylamine, followed by nitration with nitric acid. Both methods have been reported to yield 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been studied extensively for its potential applications in drug development. The compound has been shown to exhibit anticancer, antimalarial, and antitubercular activities in various in vitro and in vivo studies. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19-18(22(24)25)17(20-12-6-7-13-20)15-10-4-5-11-16(15)21(19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFCAPHXUBSQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319600 | |
| Record name | 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
CAS RN |
334501-12-1 | |
| Record name | 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)




![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)

![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
